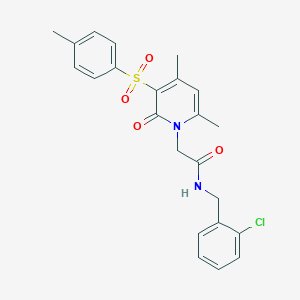![molecular formula C10H12N2 B2458181 Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] CAS No. 2408975-77-7](/img/structure/B2458181.png)
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] (SDPC) is a heterocyclic compound that has been synthesized and studied for its potential biological applications. This compound has a unique spirocyclic structure, which makes it an interesting target for drug discovery and development.
Mécanisme D'action
The mechanism of action of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] is not fully understood, but several studies have proposed different mechanisms based on its biological activities. For example, Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has been shown to inhibit the activity of certain enzymes, such as topoisomerase and proteasome, which are involved in cancer cell proliferation and survival. Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has also been reported to interfere with the replication of viruses by inhibiting viral RNA polymerase activity. The antibacterial activity of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] may be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] have been studied in vitro and in vivo. In vitro studies have shown that Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] can induce apoptosis, inhibit cell proliferation, and modulate cell cycle progression in cancer cells. Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has also been shown to reduce inflammation and oxidative stress in animal models. However, the toxicity and pharmacokinetics of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] have not been fully evaluated, which limits its potential clinical applications.
Avantages Et Limitations Des Expériences En Laboratoire
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has several advantages for lab experiments, including its unique spirocyclic structure, which makes it an interesting target for drug discovery and development. Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] is also relatively easy to synthesize and can be modified to improve its biological activity. However, the limitations of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] include its potential toxicity and lack of pharmacokinetic data, which makes it difficult to evaluate its potential clinical applications.
Orientations Futures
There are several future directions for the study of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]. One direction is to evaluate its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Further studies are needed to determine the toxicity and pharmacokinetics of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] in animal models and humans. Another direction is to explore the structure-activity relationship of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] and its analogs to identify more potent and selective compounds. In addition, the development of novel synthetic methods for Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] and its analogs may lead to more efficient and cost-effective production.
Méthodes De Synthèse
The synthesis of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has been reported in several studies. One of the most common methods involves the reaction of pyrrole with cyclobutanone in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with an aldehyde to give the final product. Other methods include the use of amines or amino acids as starting materials and the use of different catalysts.
Applications De Recherche Scientifique
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has been studied for its potential biological activities, including anticancer, antiviral, and antibacterial properties. Several studies have reported the inhibitory effects of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] on cancer cell lines, such as breast cancer, lung cancer, and liver cancer. Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus. In addition, Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has exhibited antibacterial activity against Gram-positive bacteria.
Propriétés
IUPAC Name |
spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-10(4-1)7-12-9-6-11-5-2-8(9)10/h2,5-6,12H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTMEMIKTDOZAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2458100.png)
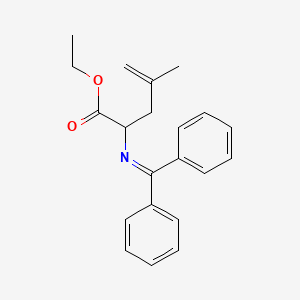
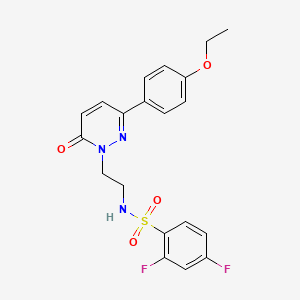
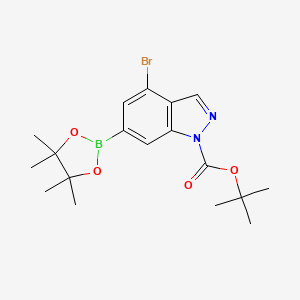
![2-[(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazin-1-yl)carbonyl]-1H-indole](/img/structure/B2458106.png)
![4-bromo-N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2458108.png)
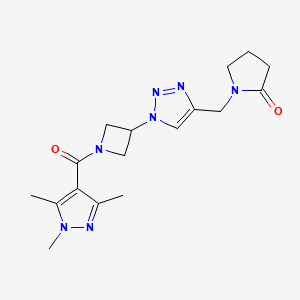
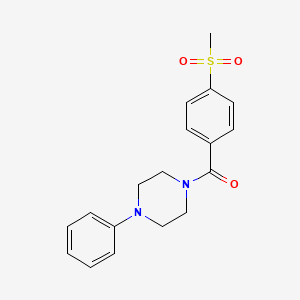
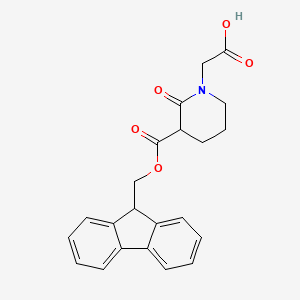
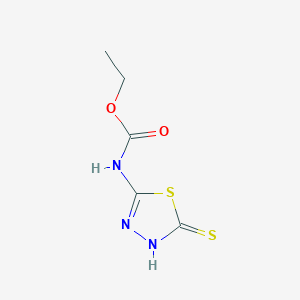
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2458116.png)
![6-(2-chloro-6-fluorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2458117.png)

